5,10-Propanopyridazino[3,4-b]quinoxaline
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Overview
Description
5,10-Propanopyridazino[3,4-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Propanopyridazino[3,4-b]quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . Transition-metal-free methods have also been developed to create quinoxaline derivatives, focusing on green and sustainable chemistry principles .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and microwave-assisted synthesis are commonly used to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5,10-Propanopyridazino[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,10-Propanopyridazino[3,4-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,10-Propanopyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound acts as a kinase inhibitor, interfering with the phosphorylation processes that regulate cell signaling pathways. This inhibition can lead to the suppression of tumor growth and other therapeutic effects . The molecular targets and pathways involved include the EphA3 tyrosine kinase and other related kinases .
Comparison with Similar Compounds
Quinoxaline: A parent heterocycle with similar structural features but lacking the propanopyridazino moiety.
Pyrido[2,3-b]pyrazine: Another nitrogen-containing heterocycle with comparable biological activities.
Pyrido[3,4-b]pyrazine: Shares structural similarities and is used in similar applications.
Uniqueness: 5,10-Propanopyridazino[3,4-b]quinoxaline stands out due to its unique propanopyridazino moiety, which enhances its biological activity and specificity as a kinase inhibitor. This structural feature differentiates it from other quinoxaline derivatives and contributes to its potential as a therapeutic agent .
Properties
CAS No. |
62150-27-0 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1,3,4,8-tetrazatetracyclo[6.6.3.02,7.09,14]heptadeca-2(7),3,5,9,11,13-hexaene |
InChI |
InChI=1S/C13H12N4/c1-2-5-11-10(4-1)16-8-3-9-17(11)13-12(16)6-7-14-15-13/h1-2,4-7H,3,8-9H2 |
InChI Key |
WRCVCEQMLUVIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(N=NC=C3)N(C1)C4=CC=CC=C42 |
Origin of Product |
United States |
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